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molecular formula C8H7FO3 B139930 2-Fluoro-6-methoxybenzoic acid CAS No. 137654-21-8

2-Fluoro-6-methoxybenzoic acid

Cat. No. B139930
M. Wt: 170.14 g/mol
InChI Key: XLNQGZLCGVLNMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09040712B2

Procedure details

A stirred mixture of 2-fluoro-6-methoxybenzoic acid (2 g, 11.7 6 mmol) and hydrazinecarbothioamide (1.607 g, 17.63 mmol) was cooled under nitrogen atmosphere in an ice bath and POCl3 (3.29 mL, 35.3 mmol) was added drop-wise. On completion of the addition, the reaction mixture was stirred at 78° C. for 3 hours. The reaction mixture was cooled in an ice bath and quenched by addition of ice water (˜50 mL) to give a solid/gum-like mass. This solid was sonicated for 1.5 hours and the resulting suspension was diluted with a further 50 mL of water then slurried at room temperature for ˜16 hours. The solid was collected by vacuum filtration, rinsed with water, re-suspended in saturated NaHCO3(aq) (˜100 mL) and slurried for ˜30 minutes. The resulting solid was collected by vacuum filtration, then rinsed with water to afford the crude product as an off-white solid. The crude material was pre-absorbed onto silica gel and purified by flash chromatography using a 120 g silica cartridge with a 0-10% MeOH/DCM gradient as the eluent to afford the title compound as a pale yellow solid (1.265 g, 45% yield). LC-MS: Rt 0.77 min; MS m/z 226.1 [M+H]+ [Method A]. 1H NMR (400 MHz, DMSO-d6) δ ppm 7.48 (td, J=8.34, 6.57 Hz, 1H), 7.29 (s, 2H), 7.02 (d, J=8.08 Hz, 1H), 6.91-6.99 (m, 1H), 3.85 (s, 3H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.607 g
Type
reactant
Reaction Step One
Name
Quantity
3.29 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
45%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]([O:11][CH3:12])[C:3]=1[C:4](O)=O.[NH:13]([C:15](=[S:17])[NH2:16])[NH2:14].O=P(Cl)(Cl)Cl>O>[F:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]([O:11][CH3:12])[C:3]=1[C:4]1[S:17][C:15]([NH2:16])=[N:13][N:14]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
FC1=C(C(=O)O)C(=CC=C1)OC
Name
Quantity
1.607 g
Type
reactant
Smiles
N(N)C(N)=S
Step Two
Name
Quantity
3.29 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
78 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 78° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled under nitrogen atmosphere in an ice bath
ADDITION
Type
ADDITION
Details
On completion of the addition
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
quenched by addition of ice water (˜50 mL)
CUSTOM
Type
CUSTOM
Details
to give a solid/gum-like mass
CUSTOM
Type
CUSTOM
Details
This solid was sonicated for 1.5 hours
Duration
1.5 h
WAIT
Type
WAIT
Details
then slurried at room temperature for ˜16 hours
Duration
16 h
FILTRATION
Type
FILTRATION
Details
The solid was collected by vacuum filtration
WASH
Type
WASH
Details
rinsed with water
WAIT
Type
WAIT
Details
slurried for ˜30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The resulting solid was collected by vacuum filtration
WASH
Type
WASH
Details
rinsed with water
CUSTOM
Type
CUSTOM
Details
to afford the crude product as an off-white solid
CUSTOM
Type
CUSTOM
Details
The crude material was pre-absorbed onto silica gel
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC1=C(C(=CC=C1)OC)C1=NN=C(S1)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.265 g
YIELD: PERCENTYIELD 45%
YIELD: CALCULATEDPERCENTYIELD 93.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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